molecular formula C9H11NO4 B1528623 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid CAS No. 1343004-29-4

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid

Cat. No.: B1528623
CAS No.: 1343004-29-4
M. Wt: 197.19 g/mol
InChI Key: KLGKRXJNDPFMMV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple functional groups. The compound's full International Union of Pure and Applied Chemistry name precisely describes the substitution pattern on the pyridine ring core, indicating the presence of a carboxylic acid group at position 3, a methyl substituent at position 6, and a 2-hydroxyethoxy group attached at position 2 of the pyridine ring. This nomenclature system provides unambiguous identification of the molecular structure and distinguishes this compound from closely related isomers and derivatives.

The molecular formula C9H11NO4 reflects the elemental composition of the compound, with a calculated molecular weight of 197.19 grams per mole. The compound is registered under Chemical Abstracts Service number 1343004-29-4, providing a unique numerical identifier for database searches and chemical inventory management. Alternative systematic names include various database-specific identifiers such as AKOS011997719, SB74950, and EN300-177946, which facilitate cross-referencing across different chemical databases and suppliers.

The International Chemical Identifier (InChI) string InChI=1S/C9H11NO4/c1-6-2-3-7(9(12)13)8(10-6)14-5-4-11/h2-3,11H,4-5H2,1H3,(H,12,13) provides a standardized textual representation of the molecular structure. This identifier encodes the connectivity information, stereochemistry, and tautomeric state of the compound in a format that can be processed computationally. The corresponding InChI Key KLGKRXJNDPFMMV-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searching and structure matching applications.

The Simplified Molecular Input Line Entry System representation CC1=NC(=C(C=C1)C(=O)O)OCCO provides an alternative linear notation that explicitly shows the molecular connectivity. This notation system proves particularly useful for chemical database searches and computational chemistry applications requiring rapid structure input and manipulation.

Property Value
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Chemical Abstracts Service Number 1343004-29-4
InChI Key KLGKRXJNDPFMMV-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=NC(=C(C=C1)C(=O)O)OCCO

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex conformational behavior due to the presence of multiple rotatable bonds and the influence of intramolecular interactions. The pyridine ring system adopts a planar conformation consistent with its aromatic character, with bond angles and distances characteristic of substituted pyridines. The presence of the 2-hydroxyethoxy substituent introduces additional conformational flexibility through rotation about the carbon-oxygen bonds connecting the ethylene glycol chain to the pyridine ring.

Conformational analysis of related 2-alkoxypyridine systems reveals strong preferences for specific orientations of the alkoxy substituent relative to the pyridine nitrogen. Computational studies using density functional theory methods demonstrate that 2-methoxypyridine and related compounds exhibit a pronounced preference for the syn conformation, where the oxygen atom of the alkoxy group is positioned to eclipse the pyridine nitrogen. This conformational preference arises from favorable orbital interactions between the oxygen lone pairs and the pyridine pi-system, despite apparent steric repulsion.

The conformational behavior of the 2-hydroxyethoxy chain in the title compound involves multiple rotatable bonds that can adopt various staggered and eclipsed conformations. Nuclear magnetic resonance studies of related compounds indicate that the ethylene glycol portion of the substituent can adopt extended or folded conformations depending on the solvent environment and intramolecular hydrogen bonding patterns. The terminal hydroxyl group provides an additional site for hydrogen bonding interactions that can influence the overall molecular conformation and crystal packing arrangements.

Crystal structure analyses of related hydroxypyridine carboxylic acid derivatives demonstrate that these compounds typically adopt planar conformations in the solid state. The carboxylic acid group can exist in either syn or anti conformations relative to the pyridine ring, with the syn conformation being favored in most cases due to reduced steric interactions. The presence of the bulky 2-hydroxyethoxy substituent may influence this conformational preference through steric interactions with the carboxyl group.

Computational investigations using natural bond orbital analysis reveal that the conformational preferences in 2-alkoxypyridines arise from a complex interplay of steric repulsion and orbital interactions. The exchange repulsion among several sigma-orbitals of the alkoxy group and the pyridine ring contributes to the overall conformational energy surface. The relative stabilities of different conformers are simultaneously influenced by steric repulsion between substituents and favorable orbital interactions involving the heteroatom lone pairs.

Conformational Feature Preferred Orientation Energy Contribution
Alkoxy Group Syn to Pyridine Nitrogen Orbital Interactions
Carboxylic Acid Syn to Ring Reduced Steric Repulsion
Ethylene Chain Extended/Folded Solvent-Dependent
Hydroxyl Group Hydrogen-Bonded Intramolecular Interactions

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound can be analyzed through comparison with extensively studied hydroxypyridine carboxylic acid systems that exhibit well-characterized keto-enol tautomerism. While the title compound does not contain a hydroxyl group directly attached to the pyridine ring, understanding tautomeric equilibria in related systems provides valuable insights into the potential for proton transfer processes involving the carboxylic acid functionality.

Hydroxypyridine carboxylic acid derivatives demonstrate complex tautomeric behavior where the hydroxyl proton can transfer between oxygen atoms to generate keto or enol tautomers. In 3-hydroxy-4-pyridine-carboxylic acid and 4-hydroxy-3-pyridine-carboxylic acid derivatives, the vicinal position of hydroxyl and carboxylate groups facilitates intramolecular hydrogen bonding that stabilizes particular tautomeric forms. The proton position correlates directly with the aromaticity of the pyridine ring, as quantified by the Bird index calculated from measured atomic distances.

Crystallographic investigations of 2-hydroxynicotinic acid reveal that this compound exists exclusively as its tautomer 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid in the solid state. This tautomeric preference reflects the enhanced stability of the amide-like keto form compared to the phenolic enol form. The tautomerization involves migration of the hydroxyl proton to the ring nitrogen, creating a pyridone structure with characteristic carbonyl stretching frequencies observable in infrared spectroscopy.

Similar tautomeric behavior occurs in 6-hydroxynicotinic acid, which crystallizes as 6-oxo-1,6-dihydropyridine-3-carboxylic acid. The four molecules in the asymmetric unit all adopt planar conformations consistent with the keto tautomer, forming extensive hydrogen-bonded networks through intermolecular nitrogen-hydrogen to oxygen and oxygen-hydrogen to oxygen interactions. These hydrogen bonding patterns create complex sheet structures with interconnected dimers and infinite chains.

The Bird aromaticity index provides quantitative assessment of the electronic structure changes accompanying tautomerization in hydroxypyridine systems. Compounds adopting the keto tautomer typically exhibit reduced aromaticity in the pyridine ring due to localization of electron density in the carbonyl bond. This electronic reorganization influences the chemical reactivity and spectroscopic properties of the tautomeric forms.

For this compound, the absence of ring-attached hydroxyl groups eliminates the primary pathway for keto-enol tautomerism observed in hydroxypyridine derivatives. However, the carboxylic acid functionality can undergo ionization-dependent equilibria that influence the overall charge distribution and hydrogen bonding capacity of the molecule. The 2-hydroxyethoxy substituent provides additional hydrogen bonding sites that may stabilize particular conformational or ionization states through intramolecular interactions.

Tautomeric System Preferred Form Stabilizing Factors
2-Hydroxynicotinic Acid Keto (2-oxo-1,2-dihydro) Amide Resonance
6-Hydroxynicotinic Acid Keto (6-oxo-1,6-dihydro) Hydrogen Bonding
Title Compound Single Form No Ring Hydroxyl
Carboxylic Acid Group Ionization-Dependent pH-Sensitive Equilibria

Properties

IUPAC Name

2-(2-hydroxyethoxy)-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6-2-3-7(9(12)13)8(10-6)14-5-4-11/h2-3,11H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGKRXJNDPFMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its biological activities, particularly its antimicrobial properties. This compound's unique structural features, including a hydroxyl group and an ethoxy group, contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NO3C_9H_{11}NO_3, with a molecular weight of approximately 183.19 g/mol. Its structure allows for various interactions with biological targets, which is crucial for its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria. Studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus , Escherichia coli , Salmonella typhi , and Bacillus subtilis . The mechanism of action is believed to involve interactions with bacterial DNA gyrase, akin to fluoroquinolone antibiotics, which stabilize the enzyme-DNA complex through metal ion bridges and hydrogen bonding interactions .

Interaction Studies

Molecular docking studies suggest that this compound binds effectively at the active site of DNA gyrase, potentially disrupting DNA replication processes. This interaction is critical for understanding its pharmacological potential and could lead to the development of new antibacterial agents .

Comparative Analysis

To better understand the uniqueness of this compound, it is compared with structurally similar compounds in terms of their biological activity:

Compound NameStructure FeaturesUnique Aspects
2-Pyridinecarboxylic acidCarboxylic acid at position 3Lacks hydroxyl and ethoxy substituents
3-Hydroxy-2-pyridinecarboxylic acidHydroxyl group at position 3Different positioning of functional groups
4-(Hydroxyethoxy)-pyridine-3-carboxylic acidHydroxyl group at position 4Variation in substitution pattern
6-Methylpyridine-3-carboxylic acidMethyl group at position 6Different substituent affecting reactivity

The presence of both hydroxyl and ethoxy groups in this compound enhances its solubility and biological activity compared to other compounds .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Sensitivity Tests : In vitro tests demonstrated that metal coordination with this compound improved its antibacterial activity against various pathogens .
  • Molecular Docking Analysis : A study utilized molecular docking to confirm the binding affinity of this compound to DNA gyrase, suggesting a potential pathway for drug development targeting bacterial infections .
  • Pharmacological Evaluation : The compound has been evaluated for its potential as a lead compound in antibiotic development due to its unique mechanism of action and structural properties .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent. Studies have highlighted its role in:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated that modifications of the carboxylic acid group enhance its efficacy against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation in animal models, suggesting potential use in treating inflammatory diseases.

Case Study Example
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid, evaluating their anti-inflammatory properties through in vivo models. The results indicated a dose-dependent reduction in inflammation markers, supporting further exploration of this compound in therapeutic contexts .

Environmental Science

Applications in Bioremediation

The compound's structure allows it to interact with various environmental pollutants. Its applications include:

  • Heavy Metal Chelation : The carboxylic acid group can form stable complexes with heavy metals, aiding in their removal from contaminated water sources.
  • Pesticide Degradation : Studies have shown that this compound can enhance the degradation of certain pesticides in soil and water, promoting environmental sustainability.

Data Table: Heavy Metal Binding Affinity

Metal IonBinding Affinity (Kf)Reference
Lead (Pb²⁺)1.5 x 10⁶ M⁻¹
Cadmium (Cd²⁺)1.0 x 10⁵ M⁻¹
Mercury (Hg²⁺)2.0 x 10⁶ M⁻¹

Agricultural Chemistry

Role as a Plant Growth Regulator

Recent studies suggest that this compound may act as a plant growth regulator, influencing:

  • Root Development : It has been observed to promote root elongation and biomass accumulation in various plant species.
  • Stress Resistance : The compound may enhance plant resistance to abiotic stresses such as drought and salinity.

Case Study Example
In an experiment conducted at a leading agricultural research institute, application of this compound on tomato plants led to improved growth metrics and stress tolerance compared to controls. The findings were published in Plant Growth Regulation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key pyridine-based analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid C₁₀H₁₁NO₄ 2-(2-hydroxyethoxy), 6-methyl (3-carboxy) Hydrophilic, potential for hydrogen bonding
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid C₉H₁₀ClNO₄ 3-chloro, 6-(2-methoxyethoxy) (2-carboxy) Chlorine enhances electrophilicity; used in agrochemicals
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid C₉H₁₁NO₄ 2-(2-methoxyethoxy) (3-carboxy) Reduced hydrophilicity vs. hydroxyethoxy analog
2-Hydroxy-6-methylpyridine-3-carboxylic acid C₇H₇NO₃ 2-hydroxy, 6-methyl (3-carboxy) Crystalline powder; precursor to pharmaceuticals
6-Methylpyridine-3-carboxylic acid C₇H₇NO₂ 6-methyl (3-carboxy) Intermediate in drug synthesis (e.g., picolinic acid derivatives)

Preparation Methods

Esterification and Substitution Reactions

One common approach starts with methyl 2-bromo-6-methylnicotinate or related esters as intermediates. The ester group at position 3 is introduced or modified early in the synthesis, often by esterification or methoxylation reactions.

  • Example Procedure :
    Methyl 2-bromo-6-methylnicotinate is prepared by refluxing the reaction mixture followed by vacuum concentration and treatment with cold methanol. The product is extracted with dichloromethane and purified by flash column chromatography using 30% ethyl acetate in petroleum ether as eluent, yielding a colorless oil with about 79% yield.

  • Key Reaction Conditions :
    Refluxing for 1 hour, vacuum concentration, pH adjustment to ~8.0 with potassium carbonate, and extraction with dichloromethane.

Nucleophilic Substitution for Hydroxyethoxy Group Introduction

The hydroxyethoxy group at position 2 can be introduced via nucleophilic substitution reactions where 2-hydroxy-6-methylpyridine derivatives react with suitable alkyl halides or ethers under basic conditions.

  • Research Findings :
    2-Hydroxy-6-methylpyridine reacts with carboxylic acids and other nucleophiles to form equilibrium mixtures, indicating the possibility of substitution reactions to introduce various functional groups including hydroxyethoxy moieties.

Conversion of Ester to Carboxylic Acid

After the introduction of the hydroxyethoxy group, the methyl ester at position 3 is hydrolyzed to the corresponding carboxylic acid.

  • Hydrolysis Method :
    Acidic or basic hydrolysis under reflux conditions is used to convert methyl esters to carboxylic acids efficiently. For example, treatment with sodium methoxide in methanol at reflux followed by acid hydrolysis yields the carboxylic acid.

Alternative Routes: Acyl Chloride Intermediate

Another method involves preparing the acyl chloride derivative of 6-(methoxycarbonyl)pyridine-2-carboxylic acid using thionyl chloride and catalytic DMF. The acyl chloride is then reacted with an aminopyridine derivative to form the desired compound after purification.

  • Reaction Conditions :
    Reflux in dichloromethane with thionyl chloride and DMF catalyst under nitrogen atmosphere, followed by reaction with amine and triethylamine base, then purification by silica gel chromatography.

Summary of Key Preparation Steps and Yields

Step Reaction Conditions Yield (%) Notes
Formation of methyl 2-bromo-6-methylnicotinate Reflux 1 h, vacuum concentration, methanol treatment, pH ~8 extraction 79 Purified by flash chromatography
Nucleophilic substitution for hydroxyethoxy group Reaction with alkyl halide under basic conditions Variable Equilibrium mixtures observed
Ester hydrolysis to carboxylic acid Reflux with sodium methoxide in MeOH, acid hydrolysis High Efficient conversion to acid
Acyl chloride formation and reaction with amine Reflux with SOCl2 and DMF, then amine addition 70-88 Purification by column chromatography

Analytical and Purification Techniques

  • Chromatography : Flash column chromatography on silica gel (100-200 mesh) using ethyl acetate/petroleum ether mixtures is standard for purification.
  • Extraction : Use of dichloromethane for organic extraction, washing with brine and water, drying over anhydrous sodium sulfate.
  • Spectroscopy : $$^{1}H$$ NMR confirms substitution patterns; LCMS confirms molecular weight and purity.
  • Crystallization : Some intermediates and final products are obtained as crystalline solids after recrystallization from suitable solvents.

Research Findings and Practical Considerations

  • The regioselectivity of nucleophilic substitution reactions on the pyridine ring is critical to obtaining the desired substitution pattern.
  • Use of base (e.g., potassium carbonate or sodium methoxide) facilitates substitution and hydrolysis reactions.
  • Reaction times and temperatures (commonly reflux conditions) are optimized to maximize yield and purity.
  • Purification steps are essential to remove side products and unreacted starting materials.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid with high purity? (Basic)

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:
  • Step 1 : Introduce the hydroxyethoxy group via nucleophilic substitution or coupling reactions using ethylene oxide derivatives under anhydrous conditions.
  • Step 2 : Protect the carboxylic acid group during synthesis (e.g., esterification) to avoid side reactions.
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (polar aprotic solvents like DMF).
  • Key Reference : Similar pyridine-carboxylic acid derivatives highlight the importance of anhydrous conditions and protective groups to minimize byproducts .

How can researchers characterize the structure of this compound using spectroscopic techniques? (Basic)

  • Methodological Answer :
  • 1H/13C NMR : Assign protons and carbons using 2D experiments (COSY, HSQC) to resolve overlapping signals. Compare with analogous pyridine derivatives (e.g., 6-methylpyridine-3-carboxylic acid ).
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.
  • HPLC-MS : Verify purity (>95%) and molecular ion peak ([M+H]+) using reverse-phase C18 columns with acetonitrile/water mobile phase.

Q. What are the optimal storage conditions to maintain the compound’s stability? (Basic)

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C. Avoid exposure to moisture (hygroscopicity may degrade the hydroxyethoxy group) and incompatible materials (e.g., strong oxidizers). Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) can validate shelf life .

What solvents are suitable for dissolving this compound in experimental settings? (Basic)

  • Methodological Answer :
  • Polar aprotic solvents : DMSO, DMF, or acetonitrile for solubility enhancement.
  • Aqueous buffers : Use at neutral pH (e.g., PBS) with sonication; adjust pH cautiously to avoid ester hydrolysis of the hydroxyethoxy group.
  • Reference : Solubility profiles of structurally similar pyridine-carboxylic acids suggest avoiding chlorinated solvents due to poor dissolution .

Advanced Research Questions

How to design experiments to assess the compound’s stability under varying pH and temperature conditions? (Advanced)

  • Methodological Answer :
  • Experimental Design :

Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at timed intervals (0, 24, 48, 168 hrs).

Identify degradation products using LC-MS and assign pathways (e.g., hydrolysis of the hydroxyethoxy group).

  • Data Analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius modeling. Reference stability protocols for pyridine esters .

What strategies can resolve contradictions in spectral data during structural elucidation? (Advanced)

  • Methodological Answer :
  • Heteronuclear NMR : Use HMBC to correlate protons with quaternary carbons, resolving ambiguities in the pyridine ring substitution pattern.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF).
  • X-ray Crystallography : If crystalline, determine absolute configuration to validate spatial arrangement of functional groups .

How to mitigate byproduct formation during synthesis? (Advanced)

  • Methodological Answer :
  • Optimize Reaction Conditions :
  • Use catalytic bases (e.g., K₂CO₃) to reduce ester hydrolysis.
  • Employ flow chemistry for precise temperature control during exothermic steps.
  • Byproduct Identification : Use preparative TLC or LC-MS to isolate and characterize impurities (e.g., unsubstituted pyridine intermediates).
  • Reference : Derivative synthesis studies emphasize temperature and stoichiometry control .

What in vitro models are appropriate for preliminary toxicity assessment? (Advanced)

  • Methodological Answer :
  • Cell Viability Assays : Use human hepatocyte (HepG2) or renal (HEK293) cell lines with MTT/WST-1 assays. Test concentrations (1–100 µM) and compare with positive controls (e.g., cisplatin).
  • Genotoxicity Screening : Conduct Ames tests (bacterial reverse mutation assay) or comet assays (DNA damage in mammalian cells).
  • Reference : Toxicological guidelines for pyridine derivatives recommend tiered testing to prioritize further studies .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid

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